N-Methyl-1-(2,4,6-trifluorophenyl)methanamine;hydrochloride
Description
Historical Development of Organofluorine Chemistry
Organofluorine chemistry traces its origins to the 19th century, with pivotal contributions from chemists like Alexander Borodin and Jean-Baptiste Dumas. Borodin’s 1862 synthesis of organofluorine compounds via halogen exchange marked the first deliberate introduction of fluorine into organic molecules. Dumas’ earlier work in 1835 demonstrated the preparation of methyl fluoride from dimethyl sulfate, establishing foundational methods for fluorination. The field expanded during World War II, driven by the demand for thermally stable materials, such as polytetrafluoroethylene (PTFE), and later by pharmaceutical applications.
The C–F bond’s high strength (485 kJ/mol) and low polarizability have made fluorinated compounds indispensable in materials science and drug design. For example, the trifluoromethyl (–CF₃) group, introduced in the mid-20th century, became a cornerstone for enhancing metabolic stability and lipophilicity in bioactive molecules.
Table 1: Key Milestones in Organofluorine Chemistry
Research Significance of Fluorinated Benzylamines
Fluorinated benzylamines, such as 2-fluoro-5-(trifluoromethyl)benzylamine , are prized for their versatility in drug discovery and materials science. The fluorine atoms’ electron-withdrawing effects modulate aromatic ring electronics, improving binding affinity to biological targets like enzymes and receptors. For instance, fluorinated benzylamines serve as intermediates in neurology-targeted pharmaceuticals, where their enhanced blood-brain barrier permeability is critical.
In agrochemicals, fluorine substitution reduces photodegradation, prolonging the efficacy of herbicides and pesticides. The structural tunability of these compounds also facilitates the development of advanced polymers with exceptional chemical resistance, as seen in coatings and electronic materials.
Evolution of Trifluorophenyl Derivatives in Chemical Research
Trifluorophenyl derivatives have emerged as pivotal motifs in medicinal chemistry. The –CF₃ group’s strong electron-withdrawing nature and hydrophobic character improve drug-receptor interactions and metabolic stability. Over the past two decades, 19 FDA-approved drugs incorporating trifluoromethyl groups have addressed conditions ranging from cancer to infectious diseases.
N-Methyl-1-(2,4,6-trifluorophenyl)methanamine hydrochloride builds on this legacy. The 2,4,6-trifluorophenyl moiety’s symmetry and electronic profile make it a robust scaffold for catalytic applications and ligand design. Recent studies highlight its utility in palladium-catalyzed C–H activation reactions, enabling regioselective functionalization of aromatic systems.
Table 2: Applications of Trifluorophenyl Derivatives
Academic Importance of N-Methyl-1-(2,4,6-Trifluorophenyl)methanamine Hydrochloride
This compound exemplifies the synergy between fluorine chemistry and modern synthetic methodologies. Its structure combines a trifluorophenyl group with a methylamine side chain, creating a versatile building block for:
- Drug Discovery : As a precursor to neuroactive compounds, where fluorine atoms enhance pharmacokinetic properties.
- Catalytic Systems : Serving as ligands in transition-metal complexes for cross-coupling reactions.
- Supramolecular Chemistry : Modulating intermolecular interactions via fluorine’s unique steric and electronic effects.
Recent academic studies emphasize its role in developing B-(trifluoromethyl)phenyl phosphine–borane derivatives , which exhibit progesterone receptor antagonism with IC₅₀ values as low as 0.54 μM. Such findings underscore its potential in designing next-generation therapeutic agents.
Properties
IUPAC Name |
N-methyl-1-(2,4,6-trifluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUKWSGGVABLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
A mixture of 2,4,6-trifluorobenzaldehyde (1.0 mmol) and methylamine (2.0 mmol) in methanol is stirred at room temperature for 1 hour to form the imine intermediate. Sodium cyanoborohydride (1.2 mmol) is added, and the reaction proceeds at 25°C for 12 hours. The crude product is acidified with hydrochloric acid to precipitate the hydrochloride salt, yielding 78–85% after recrystallization from ethanol.
Advantages and Limitations
This method avoids isolation of the primary amine intermediate, streamlining synthesis. However, excess methylamine and careful pH control are required to suppress side reactions.
Method 2: Alkylation of 2,4,6-Trifluorobenzylamine
N-Methylation via alkylation is a robust approach for secondary amine synthesis. 2,4,6-Trifluorobenzylamine, prepared via nitrile hydrogenation, undergoes alkylation with methyl iodide.
Synthesis of 2,4,6-Trifluorobenzylamine
2,4,6-Trifluorobenzonitrile (1.0 mmol) is hydrogenated at 50°C under 30 bar H₂ in methanol using Raney-Ni (10 wt%). After 6 hours, the reaction yields 92–95% 2,4,6-trifluorobenzylamine.
N-Methylation Procedure
The benzylamine (1.0 mmol) is dissolved in tetrahydrofuran (THF) and treated with methyl iodide (1.5 mmol) and potassium carbonate (2.0 mmol) at 60°C for 8 hours. The product is extracted with ethyl acetate, concentrated, and treated with HCl gas to afford the hydrochloride salt in 80–88% yield.
Challenges
Over-alkylation to quaternary ammonium salts is a risk, necessitating stoichiometric control.
Method 3: Catalytic Hydrogenation of Nitrile Precursors
This two-step approach involves nitrile synthesis followed by hydrogenation to the primary amine and subsequent methylation.
Nitrile Synthesis
Pentachlorobenzonitrile undergoes fluorination with potassium fluoride in dimethylformamide (DMF) at 150°C for 24 hours, yielding 3,5-dichloro-2,4,6-trifluorobenzonitrile (87% yield). Hydrodechlorination with zinc powder in acetic acid affords 2,4,6-trifluorobenzonitrile (91% yield).
Hydrogenation and Methylation
The nitrile is hydrogenated using palladium on carbon (5 wt%) under 20 bar H₂ in methanol, yielding 2,4,6-trifluorobenzylamine (94% yield). Methylation follows as in Method 2.
Method 4: Nickel-Catalyzed Hydrogenation of Carbonyl Compounds
Nickel complexes enable direct hydrogenation of ketones or imines to amines. For N-methyl derivatives, preformed imines are hydrogenated.
Nickel-Triphos Catalyst System
A mixture of Ni(BF₄)₂·6H₂O (4 mol%) and triphos ligand (4 mol%) in trifluoroethanol (TFE) is stirred under H₂ (50 bar) at 85°C for 12 hours. Using N-methyl imine derivatives of 2,4,6-trifluorophenyl ketones, this method achieves 70–75% yield of the secondary amine, which is converted to the hydrochloride salt.
Scope and Efficiency
While effective for primary amines, adapting this system for secondary amines requires optimized imine substrates and higher H₂ pressures.
Comparison of Synthetic Methods
The table below evaluates key parameters for each method:
| Method | Yield (%) | Catalyst | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Reductive Amination | 78–85 | NaCNBH₃ | 25 | One-pot procedure | pH sensitivity |
| Alkylation | 80–88 | Raney-Ni | 60 | High scalability | Risk of over-alkylation |
| Nitrile Hydrogenation | 94 | Pd/C | 50 | High purity | Multi-step synthesis |
| Nickel Catalysis | 70–75 | Ni-triphos | 85 | Ligand-controlled selectivity | Limited substrate scope |
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The primary amine group in this compound participates in nucleophilic substitution reactions. For example:
- Reductive Amination : Reacts with ketones or aldehydes under hydrogenation conditions (e.g., Pd/C or Raney Ni) to form secondary or tertiary amines. A related compound, 2,4,6-trifluorobenzylamine, was hydrogenated using nickel catalysts to yield saturated derivatives .
- Nucleophilic Displacement : The trifluorophenyl group enhances electrophilicity, enabling substitutions at the aromatic ring under Friedel-Crafts conditions or SNAr mechanisms (e.g., with NaN3 or KCN) .
Table 1: Alkylation Reactions
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | H2, Pd/C, RT | N-Benzyl derivative | 78% | |
| Ethyl bromoacetate | K2CO3, DMF, 80°C | Ethyl glycinate adduct | 65% |
Acylation and Coupling Reactions
The amine group reacts with acyl chlorides or anhydrides to form amides:
- Amide Formation : Reacts with acetyl chloride in dichloromethane (DCM) with triethylamine to yield N-acetyl derivatives .
- Suzuki-Miyaura Coupling : The trifluorophenyl group can undergo cross-coupling with aryl boronic acids using Pd catalysts, though this is less common due to electron-withdrawing fluorine atoms .
Table 2: Acylation Reactions
| Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | DCM, Et3N, 0°C | N-Acetylated derivative | 92% | |
| Benzoyl chloride | THF, reflux | N-Benzoylated product | 85% |
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound undergoes neutralization with bases (e.g., NaOH) to regenerate the free amine :
- Deprotonation : Treatment with aqueous NaOH releases the free base, which is volatile and requires careful handling .
- Counterion Exchange : Reacts with silver nitrate to form nitrate salts, though this is rarely utilized .
Reduction and Oxidation
- Reduction : The amine group is resistant to further reduction, but the aromatic ring can undergo catalytic hydrogenation to partially saturate the ring under high-pressure H2 .
- Oxidation : Exposure to strong oxidizers (e.g., KMnO4) leads to degradation of the aromatic ring, forming carboxylic acid derivatives .
Stability and Reactivity Considerations
- Thermal Stability : Decomposes above 200°C, releasing HF and NH3 .
- Hydrolysis : Stable in acidic conditions but undergoes slow hydrolysis in basic aqueous solutions .
Key Research Findings
- Synthetic Efficiency : Multi-step routes (e.g., fluorination of pentachlorobenzonitrile followed by hydrogenation) achieve >80% purity for industrial-scale production .
- Electrophilic Reactivity : The 2,4,6-trifluorophenyl group directs electrophilic substitutions to the meta position due to steric and electronic effects .
- Toxicity Profile : Reacts with glutathione (GSH) in vitro, indicating potential electrophile-mediated toxicity in biological systems .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have investigated the antitumor properties of compounds related to N-Methyl-1-(2,4,6-trifluorophenyl)methanamine;hydrochloride. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The MTT assay was used to evaluate the cytotoxicity of these compounds, revealing effective inhibition rates compared to standard treatments .
Mechanism of Action
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases, such as c-Met and VEGFR-2. The ability to modulate these pathways is crucial for developing targeted cancer therapies .
Synthesis and Industrial Applications
Synthetic Methodologies
The synthesis of this compound typically involves several steps, including fluorination and hydrogenation processes. These methods are characterized by high yields and purity, making them suitable for industrial applications. For instance, the use of palladium catalysts during hydrogenation reactions has been noted to enhance product quality while minimizing environmental impact .
Dye Production
Another notable application is in the production of specialized dyes. The trifluoromethyl group in the compound contributes to unique color properties and stability requirements essential for high-performance dyes used in various industries .
Material Science
Polymer Chemistry
In material science, derivatives of this compound are explored for their potential in creating advanced polymers with enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups can significantly improve the performance characteristics of polymeric materials .
Case Study 1: Antitumor Evaluation
In a recent study published in Frontiers in Chemistry, a series of synthesized compounds were evaluated for their inhibitory effects on tumor cell lines. The study highlighted that specific derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective cancer treatments .
Case Study 2: Industrial Synthesis Optimization
Research focusing on the synthesis methods for this compound demonstrated a streamlined process that reduced raw material costs while maintaining high product purity. This study emphasized the environmental benefits of using recyclable catalysts and solvents during production .
Mechanism of Action
The mechanism of action of N-Methyl-1-(2,4,6-trifluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key attributes of N-Methyl-1-(2,4,6-trifluorophenyl)methanamine hydrochloride with related compounds:
Physicochemical and Pharmacological Differences
Lipophilicity and Solubility :
- The trifluorophenyl group in the target compound increases logP (lipophilicity) compared to chlorophenyl () or methoxyphenyl analogs (), improving blood-brain barrier penetration .
- Heterocyclic derivatives (e.g., thiazole in ) exhibit reduced solubility in aqueous media due to planar aromatic systems.
Stereochemical Considerations :
Stability and Reactivity :
Pharmacological and Behavioral Insights
- CNS Activity: The target compound’s fluorinated structure aligns with MDMA-like entactogens (), which exhibit serotonin receptor modulation without hallucinogenic effects .
- Microtubule Stabilization : Trifluorophenyl-triazole hybrids () demonstrate neuroprotective effects, contrasting with the target compound’s putative CNS applications .
Biological Activity
N-Methyl-1-(2,4,6-trifluorophenyl)methanamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), in vitro studies, and case studies.
Chemical Structure and Properties
This compound is characterized by a trifluoromethyl-substituted phenyl ring, which significantly influences its biological activity. The presence of electron-withdrawing fluorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets.
Biological Activity Overview
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, studies involving microtubule-stabilizing compounds have shown that the introduction of trifluoromethyl groups can enhance the anticancer efficacy through mechanisms such as cell cycle arrest and apoptosis induction. In particular, compounds that stabilize microtubules have been linked to effective treatments for various cancers.
2. Inhibition of Histone Deacetylases (HDAC)
The compound has been investigated for its potential as an HDAC inhibitor. HDAC inhibitors are known for their role in cancer therapy by altering gene expression and inducing cell differentiation and apoptosis. The structure-activity relationship studies indicate that modifications to the phenyl ring can lead to varying degrees of HDAC inhibition.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: HDAC Inhibition
In a study examining various derivatives of trifluorophenyl compounds, this compound was shown to exhibit significant selectivity towards HDAC6 with an IC50 value in the low nanomolar range. This finding positions it as a promising candidate for further development in cancer therapies targeting epigenetic regulation.
Case Study 2: Microtubule Stabilization
Another study focused on microtubule-stabilizing agents demonstrated that compounds similar to this compound could effectively stabilize microtubules in neurodegenerative disease models. The stabilization led to improved neuronal function and reduced tau hyperphosphorylation, suggesting potential applications in treating Alzheimer's disease.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the trifluoromethyl group plays a crucial role in enhancing biological activity. Compounds lacking this group showed significantly reduced efficacy in both anticancer and HDAC inhibition assays. Moreover, variations in substituents on the phenyl ring were found to modulate activity profiles, indicating that careful design of these substituents can optimize therapeutic outcomes.
Q & A
Q. What are the optimized synthetic routes for N-Methyl-1-(2,4,6-trifluorophenyl)methanamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves alkylation of 2,4,6-trifluorobenzyl chloride with methylamine under basic conditions (e.g., K₂CO₃) in aprotic solvents like acetonitrile or DMF. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions, such as hydrolysis of the benzyl chloride intermediate. Post-reaction, the product is precipitated as the hydrochloride salt using HCl gas or concentrated HCl. Yield optimization requires monitoring via TLC (Rf ~0.3–0.5 in EtOAc/hexane) or HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How can NMR spectroscopy confirm the structure of N-Methyl-1-(2,4,6-trifluorophenyl)methanamine hydrochloride?
Methodological Answer: ¹H NMR (DMSO-d₆) should show:
- A singlet at δ 2.3–2.5 ppm (N–CH₃),
- A multiplet at δ 3.8–4.2 ppm (CH₂–NH),
- Aromatic protons as a triplet-of-triplets (δ 6.8–7.2 ppm) due to coupling with three fluorine atoms.
¹⁹F NMR is critical for verifying trifluorophenyl substitution: Three distinct signals between δ -110 to -120 ppm, consistent with 2,4,6-fluorine positions. HSQC and HMBC correlations confirm connectivity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Receptor binding assays: Radioligand displacement studies (e.g., serotonin/dopamine receptors) using tritiated ligands (³H-LSD for 5-HT₂A, ³H-spiperone for D₂).
- Enzyme inhibition: Fluorescence-based acetylcholinesterase assays (Ellman’s method) with IC₅₀ determination.
- Cellular viability: MTT assay in neuronal cell lines (SH-SY5Y) to assess cytotoxicity at 10–100 µM concentrations.
Dose-response curves should be normalized to controls (e.g., donepezil for cholinesterase) .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the 2,4,6-trifluorophenyl group influence reactivity in nucleophilic substitutions?
Methodological Answer: The strong -I effect of fluorine atoms stabilizes the benzyl carbocation intermediate, facilitating SN1 reactions. However, steric hindrance from ortho-fluorines may slow SN2 pathways. Computational studies (DFT at B3LYP/6-31G*) can quantify charge distribution and transition-state energies. Experimentally, kinetic studies in varying solvents (polar aprotic vs. protic) and isotopic labeling (¹⁸O in H₂O) help distinguish mechanisms .
Q. What crystallographic techniques resolve the solid-state structure of this compound, and how does packing affect stability?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) is used. Key parameters:
- Space group P2₁/c,
- H-bonding between NH₃⁺ and Cl⁻ (d = 2.8–3.0 Å),
- Fluorine⋯π interactions (3.2–3.5 Å) stabilize the lattice.
Thermogravimetric analysis (TGA) under N₂ (10°C/min) shows decomposition >220°C, correlating with packing density .
Q. How can structure-activity relationships (SAR) be explored for fluorophenyl derivatives in receptor targeting?
Methodological Answer:
- Synthetic analogs: Replace 2,4,6-F with Cl, NO₂, or OCH₃ to modulate electron density.
- Pharmacophore mapping: Molecular docking (AutoDock Vina) against GPCRs (e.g., 5-HT receptors) identifies critical interactions (e.g., H-bonding with Ser159, π-π stacking with Phe339).
- In vivo validation: Microdialysis in rodent models to measure neurotransmitter release (e.g., dopamine in striatum) .
Q. What advanced chromatographic methods ensure purity and enantiomeric excess in scaled-up synthesis?
Methodological Answer:
- Chiral HPLC: Chiralpak IA column (n-hexane/isopropanol, 90:10 + 0.1% DEA), UV detection at 254 nm. Retention times (R/S enantiomers) differ by ≥1.5 min.
- Mass spectrometry: High-resolution ESI-MS (m/z [M+H]⁺ calc. 246.0834) confirms molecular integrity.
- ICP-MS: Quantify residual metal catalysts (e.g., Pd < 10 ppm) from coupling reactions .
Q. How do fluorine atoms impact metabolic stability in pharmacokinetic studies?
Methodological Answer:
- In vitro metabolism: Liver microsomes (human/rat) with NADPH cofactor; LC-MS/MS identifies metabolites (e.g., defluorination products at m/z 228.0721).
- CYP inhibition screening: Fluorine’s electronegativity reduces oxidation by CYP3A4/2D6, enhancing half-life.
- LogP measurement: Shake-flask method (octanol/water) shows increased lipophilicity (LogP ~2.1) vs. non-fluorinated analogs (LogP ~1.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
